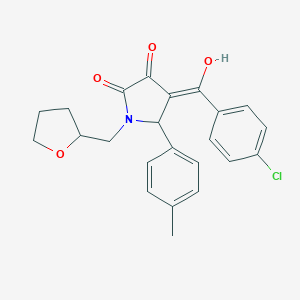![molecular formula C19H21NO5 B266955 Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B266955.png)
Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate, also known as MEAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MEAA is a benzamide derivative, which is synthesized through a multi-step process.
Mécanisme D'action
The exact mechanism of action of Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate is not fully understood. However, studies have suggested that Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate can inhibit the proliferation of cancer cells and induce apoptosis. Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have shown that Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate can reduce inflammation and pain in animal models of arthritis and colitis. Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate has several advantages for lab experiments, including its well-established synthesis method, high purity, and potential applications in various fields. However, Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate also has some limitations, including its relatively high cost and limited availability. Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate is also a relatively new compound, and its biological effects and mechanisms of action are not fully understood.
Orientations Futures
There are several future directions for research on Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate. One area of interest is the development of novel drugs based on Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate. Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate has been used as a building block in the design and synthesis of various drugs, and further research may lead to the discovery of new drugs with improved efficacy and safety profiles. Another area of interest is the investigation of the mechanism of action of Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate. Further studies are needed to elucidate the exact molecular targets of Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate and the signaling pathways involved in its biological effects. Additionally, studies on the toxicity and pharmacokinetics of Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate are needed to assess its safety for human use.
Méthodes De Synthèse
Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate is synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. The resulting compound is then reacted with 4-(2-ethoxyethoxy)benzoyl chloride to form the benzamide derivative, Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate. The synthesis method for Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate is well-established, and the purity of the compound can be achieved through various purification techniques, including column chromatography.
Applications De Recherche Scientifique
Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been used as a building block in the design and synthesis of novel drugs. In materials science, Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate has been used as a monomer in the synthesis of polymers with desirable properties, such as biodegradability and biocompatibility. In analytical chemistry, Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate has been used as a derivatizing agent for the analysis of various compounds, including amino acids and peptides.
Propriétés
Nom du produit |
Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate |
|---|---|
Formule moléculaire |
C19H21NO5 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
methyl 4-[[4-(2-ethoxyethoxy)benzoyl]amino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-3-24-12-13-25-17-10-6-14(7-11-17)18(21)20-16-8-4-15(5-9-16)19(22)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Clé InChI |
GVRWUPIGJXKGSQ-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)

![(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266893.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)
![3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266897.png)

![2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266902.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)
